molecular formula C23H18N4O3S B11231841 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-1-yl)propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-1-yl)propanamide

Cat. No.: B11231841
M. Wt: 430.5 g/mol
InChI Key: ZFLLLANCWDNFJV-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazole ring, an oxadiazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-1-yl)propanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the condensation of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling Reactions: The benzoxazole and oxadiazole intermediates are then coupled using a thiol-based linker.

    Final Amidation: The naphthalene moiety is introduced through an amidation reaction with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced heterocycles.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with various biological pathways, making it a candidate for the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The benzoxazole and oxadiazole rings can bind to enzyme active sites, inhibiting their activity. The naphthalene moiety enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. This combination of features enables the compound to modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: Shares the benzoxazole and sulfanyl groups but differs in the amide linkage.

    2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide: Contains a benzothiazole ring instead of the oxadiazole ring.

    Quinolin-8-yl (1,3-benzoxazol-2-ylsulfanyl) acetate: Features a quinoline ring in place of the naphthalene moiety.

Uniqueness

The uniqueness of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(naphthalen-1-yl)propanamide lies in its combination of structural elements. The presence of both benzoxazole and oxadiazole rings, along with the naphthalene moiety, provides a distinct set of chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-naphthalen-1-ylpropanamide

InChI

InChI=1S/C23H18N4O3S/c28-21(24-17-10-5-7-15-6-1-2-8-16(15)17)12-13-22-26-20(27-30-22)14-31-23-25-18-9-3-4-11-19(18)29-23/h1-11H,12-14H2,(H,24,28)

InChI Key

ZFLLLANCWDNFJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC3=NC(=NO3)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

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